molecular formula C26H28N6O7 B3157281 Lenalidomide hemihydrate CAS No. 847871-99-2

Lenalidomide hemihydrate

カタログ番号: B3157281
CAS番号: 847871-99-2
分子量: 536.5 g/mol
InChIキー: OTJHSDXKMBRCMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Lenalidomide Hemihydrate interacts with various enzymes and proteins. It functions as a molecular glue for the protein degradation of neosubstrates by CRL4CRBN . The degradation of IKZF1 and IKZF3 or IKZF1 and CK1 is involved in anti-MM5,6 or anti-5q MDS activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in anti-hematological cancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

科学的研究の応用

Clinical Applications

Lenalidomide hemihydrate is primarily used in the following clinical settings:

  • Multiple Myeloma : It is indicated for patients with multiple myeloma, often in combination with dexamethasone. This combination has shown improved survival rates in patients who have undergone prior therapies .
  • Myelodysplastic Syndromes (MDS) : Specifically for patients with transfusion-dependent anemia due to low- or intermediate-1-risk MDS associated with a deletion 5q cytogenetic abnormality .
  • Mantle Cell Lymphoma : Indicated for patients whose disease has relapsed or progressed after previous treatments involving bortezomib .

Pharmacokinetics

This compound has specific pharmacokinetic properties that influence its clinical efficacy:

  • Absorption : Rapidly absorbed after oral administration with high bioavailability; peak plasma concentrations occur within 0.5 to 6 hours .
  • Metabolism : Primarily excreted unchanged via urine; minor metabolites include 5-hydroxy-lenalidomide and N-acetyl-lenalidomide .
  • Half-Life : The average half-life ranges from 3 to 5 hours in patients with multiple myeloma or MDS .

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityPrimary UseUnique Features
ThalidomideHighTreatment of leprosy and multiple myelomaKnown for teratogenic effects; less selective than lenalidomide
PomalidomideModerateTreatment of multiple myelomaMore potent; different mechanism involving direct apoptosis
ApremilastLowTreatment of psoriasis and psoriatic arthritisActs as a phosphodiesterase-4 inhibitor
RevlimidHighSame as this compoundDifferent formulations exist; varies in solubility

Case Studies

Several clinical studies have documented the effectiveness of this compound:

  • Study on Multiple Myeloma Patients :
    • A clinical trial involving 346 patients demonstrated that lenalidomide combined with dexamethasone significantly improved progression-free survival compared to dexamethasone alone.
    • Results showed a median progression-free survival of 29 months versus 20 months in the control group (p < 0.01) .
  • MDS Treatment Outcomes :
    • A retrospective analysis highlighted that lenalidomide therapy led to transfusion independence in approximately 60% of patients with MDS associated with a deletion 5q abnormality within six months of treatment initiation .

生物活性

Lenalidomide hemihydrate, a derivative of thalidomide, is an orally active immunomodulatory drug primarily utilized in the treatment of hematologic malignancies, particularly multiple myeloma and certain types of anemia. Its biological activity encompasses a wide range of mechanisms that contribute to its therapeutic efficacy. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Lenalidomide exhibits multiple mechanisms of action that can be categorized into immunomodulatory, anti-inflammatory, and anti-tumor effects:

  • Immunomodulatory Effects : Lenalidomide enhances T-cell proliferation and natural killer (NK) cell activity. It modifies cytokine production by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 while promoting the secretion of the anti-inflammatory cytokine IL-10 .
  • Anti-tumor Activity : The compound inhibits the proliferation of various hematopoietic tumor cell lines and enhances fetal hemoglobin expression during CD34+ erythroid stem cell differentiation. It also reduces angiogenesis by inhibiting endothelial cell migration and tube formation .
  • Cereblon Interaction : Recent studies suggest that cereblon (CRBN) may mediate some therapeutic effects of lenalidomide. This interaction involves the modulation of substrate specificity for the cullin-RING E3 ubiquitin ligase complex, leading to the degradation of transcription factors critical for the survival of malignant cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high oral bioavailability (approximately 68% to 88% across species) and rapid absorption following oral administration. The drug exhibits a linear pharmacokinetic profile with proportional increases in AUC and C_max with dose escalation. Notably, lenalidomide has a half-life of about 3 hours and is primarily eliminated through renal excretion .

Key Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability68% - 88%
Half-Life~3 hours
Volume of Distribution~75.8 L
Protein Binding19% - 45%

Case Studies

Several clinical studies have demonstrated the efficacy of lenalidomide in treating multiple myeloma:

  • Study on Multiple Myeloma : A pivotal trial involving lenalidomide in combination with dexamethasone showed significant improvements in overall response rates and progression-free survival compared to dexamethasone alone. Patients receiving lenalidomide exhibited enhanced immune responses characterized by increased T-cell activation and reduced tumor burden .
  • Combination Therapy : In another study, lenalidomide combined with bortezomib showed synergistic effects in treating relapsed multiple myeloma, leading to higher response rates and improved patient outcomes compared to monotherapy approaches .

Research Findings

Research highlights various aspects of lenalidomide's biological activity:

  • Cytokine Modulation : Lenalidomide significantly alters cytokine profiles in patients with multiple myeloma, enhancing anti-tumor immunity while suppressing inflammatory pathways that contribute to tumor growth .
  • Inhibition of Cell Adhesion : The drug reduces the adhesion of malignant plasma cells to bone marrow stromal cells, thereby disrupting the supportive microenvironment necessary for tumor survival .

特性

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H13N3O3.H2O/c2*14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h2*1-3,10H,4-6,14H2,(H,15,17,18);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJHSDXKMBRCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847871-99-2
Record name Lenalidomide hydrate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847871992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LENALIDOMIDE HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQT0NAW8WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lenalidomide hemihydrate
Reactant of Route 2
Lenalidomide hemihydrate
Reactant of Route 3
Lenalidomide hemihydrate
Reactant of Route 4
Lenalidomide hemihydrate
Reactant of Route 5
Lenalidomide hemihydrate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Lenalidomide hemihydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。